4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide
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Overview
Description
4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide is a complex organic compound with the molecular formula C19H14ClN3O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzohydrazide and nitrobenzaldehyde in ethanol. The reaction mixture is heated under reflux for a few hours, followed by cooling to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar condensation reactions on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems may enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation. The compound’s ability to bind to and inhibit this enzyme makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N′-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
- (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide
- (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine
Uniqueness
4-chloro-N-[(E)-(4-nitroanilino)(phenyl)methylidene]benzenesulfonamide stands out due to its specific structural configuration, which allows it to interact uniquely with biological targets. Its combination of a nitro group, a sulfonamide group, and a chlorinated aromatic ring provides a distinct set of chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c20-15-6-12-18(13-7-15)28(26,27)22-19(14-4-2-1-3-5-14)21-16-8-10-17(11-9-16)23(24)25/h1-13H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHRRIUCAWPOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31789-97-6 |
Source
|
Record name | 4-CHLORO-N-((4-NITRO-PHENYLAMINO)-PHENYL-METHYLENE)-BENZENESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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